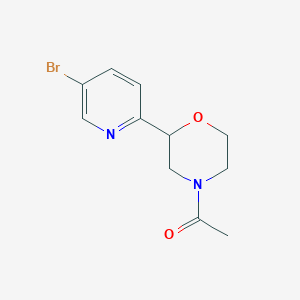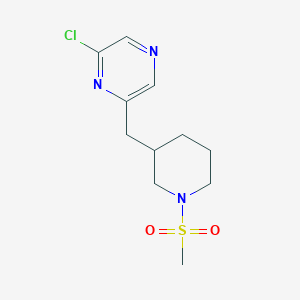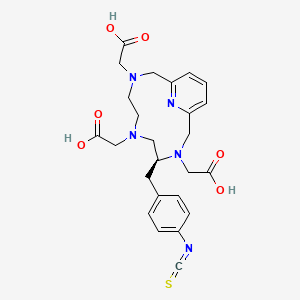
p-SCN-Bn-pcta
Overview
Description
The compound S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid is a bifunctional chelator used in radiopharmaceuticals. It is particularly valuable for its ability to form stable complexes with various radiometals, making it useful in diagnostic imaging and therapeutic applications.
Mechanism of Action
Target of Action
p-SCN-Bn-PCTA is a bifunctional chelator (BFC) that is primarily used for radiolabeling monoclonal antibodies (mAbs) under mild conditions . The primary targets of this compound are the HER2/neu receptors, which are overexpressed in certain types of cancers . The compound is used to label these receptors for imaging and therapeutic purposes .
Mode of Action
This compound forms a stable coordination complex with radiometals, such as 64Cu . This complex is then conjugated to mAbs that target the HER2/neu receptors . The resulting radiolabeled mAbs can bind to the HER2/neu receptors on cancer cells, allowing for targeted imaging or therapy .
Biochemical Pathways
It is known that the compound plays a role in the imaging and treatment of cancers that overexpress the her2/neu receptors . By labeling these receptors with radiometals, this compound allows for the visualization of tumors and the delivery of targeted radiotherapy .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the mAbs to which it is conjugated . These mAbs typically have a long circulation time in the body, allowing for sufficient uptake by tumor cells .
Result of Action
The primary result of this compound’s action is the visualization of tumors that overexpress the HER2/neu receptors . The compound allows for clear imaging of these tumors, resulting in higher tumor-to-background ratios . In addition, this compound can be used for targeted radiotherapy, potentially leading to the destruction of tumor cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of radiolabeling can be affected by the pH and temperature of the reaction conditions . Furthermore, the stability of the radiolabeled compound can be influenced by the presence of competing ions in the body . This compound has been shown to form stable complexes with 64cu, suggesting that it is relatively resistant to these environmental influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid involves the reaction of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid with 4-isothiocyanatobenzyl chloride under mild conditions. The reaction typically occurs in an organic solvent such as dimethylformamide or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid: primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group reacts readily with nucleophiles such as amines and thiols, forming stable thiourea or thiocarbamate linkages .
Common Reagents and Conditions
Common reagents used in reactions with S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid include primary amines, secondary amines, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from reactions with S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid are thiourea or thiocarbamate derivatives, depending on the nucleophile used in the reaction .
Scientific Research Applications
S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid: has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a chelating agent to form stable complexes with various radiometals. These complexes are valuable in radiopharmaceuticals for diagnostic imaging techniques such as positron emission tomography and single-photon emission computed tomography .
Biology
In biological research, S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid is used to label biomolecules such as antibodies and peptides. This labeling allows for the tracking and imaging of biological processes in vivo, providing valuable insights into disease mechanisms and treatment efficacy .
Medicine
In medicine, the compound is used in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes. It is particularly useful in cancer imaging and therapy, where it helps to target and visualize tumors .
Industry
In industrial applications, S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid is used in the production of radiopharmaceuticals and other diagnostic agents. Its ability to form stable complexes with radiometals makes it a valuable component in the manufacturing process .
Comparison with Similar Compounds
S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid: is similar to other bifunctional chelators such as S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid and 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid . it is unique in its ability to form highly stable complexes with a wide range of radiometals, making it particularly valuable in radiopharmaceutical applications .
List of Similar Compounds
- S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid
- 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid
- 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid
Properties
IUPAC Name |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBASOXWBKMSC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949147-44-8 | |
| Record name | p-SCN-Bn-pcta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-SCN-BN-PCTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


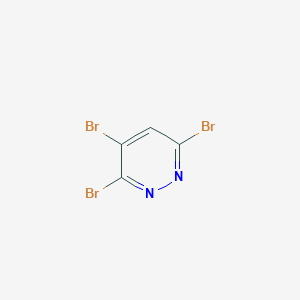
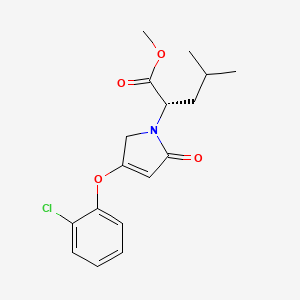
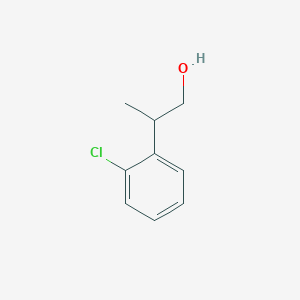

![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)
![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)
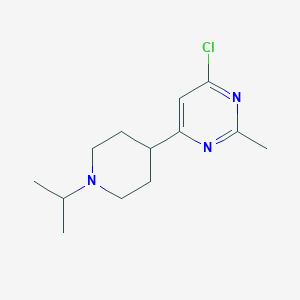
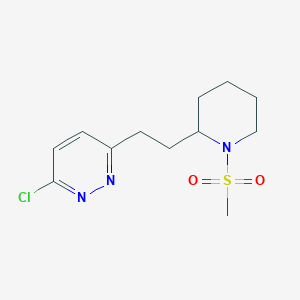
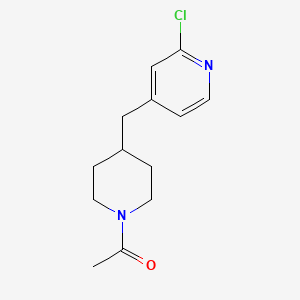


![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)
